molecular formula C18H24N2O4 B355901 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925610-26-0

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B355901
CAS No.: 925610-26-0
M. Wt: 332.4g/mol
InChI Key: MMZYHOUDUFRKGY-UHFFFAOYSA-N
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Description

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C18H24N2O4. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a cyclohexane ring and an anilino group, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the anilino intermediate, which is then reacted with isobutyryl chloride to form the isobutyrylamino derivative. This intermediate is further reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
  • 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclopentanecarboxylic acid

Uniqueness

Compared to similar compounds, 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h5-7,10-11,14-15H,3-4,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZYHOUDUFRKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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